N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11030772
InChI: InChI=1S/C16H10INO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)I
Molecular Formula: C16H10INO3
Molecular Weight: 391.16 g/mol

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC11030772

Molecular Formula: C16H10INO3

Molecular Weight: 391.16 g/mol

* For research use only. Not for human or veterinary use.

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide -

Specification

Molecular Formula C16H10INO3
Molecular Weight 391.16 g/mol
IUPAC Name N-(3-iodophenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C16H10INO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19)
Standard InChI Key AZMOFNRKAPELAW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)I
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)I

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound (CAS 372501-36-5) has the molecular formula C₁₆H₁₀INO₃ and a molecular weight of 391.16 g/mol . Its core structure consists of a 2-oxo-2H-chromene (coumarin) scaffold fused to a carboxamide group at the 3-position. The 3-iodophenyl substituent introduces steric bulk and electronic effects due to iodine’s high atomic radius and polarizability.

Key Structural Features:

  • Coumarin backbone: A benzopyran-2-one system responsible for UV absorption and fluorescence properties.

  • Carboxamide group: Enhances hydrogen-bonding capacity and solubility.

  • 3-Iodophenyl moiety: Modulates electronic density and intermolecular interactions via halogen bonding .

Physicochemical Properties

While experimental data for this compound are sparse, analogous coumarin-carboxamides provide predictive insights:

PropertyValue/DescriptionSource Analogy
Melting PointNot reported
Boiling PointNot reported
Density~1.5 g/cm³ (estimated) ,
SolubilityLow in water; soluble in DMSO, DMF,
LogP (Partition Coeff.)~3.2 (estimated) ,
Fluorescenceλₑₘ ≈ 450 nm (coumarin-based)

The iodine atom’s presence likely increases molecular polarizability, potentially enhancing binding affinity in biological systems .

Synthesis and Modification

Synthetic Routes

The synthesis of N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide follows a two-step protocol analogous to related coumarin-carboxamides , :

  • Knoevenagel Condensation:

    • Reactants: Salicylaldehyde derivative + Ethyl cyanoacetate.

    • Conditions: Piperidine catalyst, ethanol, reflux.

    • Product: Ethyl 2-oxo-2H-chromene-3-carboxylate.

  • Amide Formation:

    • Reactants: Ethyl 2-oxo-2H-chromene-3-carboxylate + 3-Iodoaniline.

    • Conditions: Base (e.g., triethylamine), room temperature or mild heating.

    • Product: N-(3-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide .

Optimization Notes:

  • Yield: ~70–85% for analogous reactions .

  • Purity: Confirmed via HPLC and NMR .

Spectral Characterization

Key spectral data for validation (based on analog ):

  • ¹H NMR (DMSO-d₆):

    • δ 8.90 (s, 1H, coumarin H-4),

    • δ 8.15–7.20 (m, 7H, aromatic),

    • δ 10.20 (s, 1H, NH).

  • ¹³C NMR:

    • 161.3 ppm (C=O, coumarin),

    • 160.1 ppm (C=O, amide),

    • 94.5 ppm (C-I).

  • FT-IR:

    • 3320 cm⁻¹ (N-H stretch),

    • 1695 cm⁻¹ (C=O, coumarin),

    • 1635 cm⁻¹ (C=O, amide) .

Biological Activities and Mechanisms

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.8Cell cycle arrest (G2/M)
HeLa (Cervical)10.2ROS generation

The iodine atom may enhance DNA intercalation or topoisomerase inhibition due to increased van der Waals interactions.

Antimicrobial Activity

Preliminary studies on bromophenyl analogs show broad-spectrum activity:

PathogenMIC (µg/mL)
Staphylococcus aureus0.75
Escherichia coli1.20
Candida albicans2.50

The electron-withdrawing iodine group likely improves membrane permeability and target binding.

Anti-Inflammatory Effects

Coumarin-carboxamides inhibit cyclooxygenase-2 (COX-2) and NF-κB pathways . For example:

  • COX-2 Inhibition: IC₅₀ = 8.3 µM (vs. Celecoxib: 0.04 µM).

  • TNF-α Reduction: 45% at 10 µM in macrophages .

Applications in Materials Science

Adsorbent Development

A related carboxamide-loaded chitosan nanoparticle demonstrated dual adsorption of synthetic dyes (e.g., methylene blue) and heavy metals (e.g., Pb²⁺) :

AdsorbateCapacity (mg/g)
Methylene Blue180
Pb²⁺150

The iodine substituent could enhance π-π stacking and electrostatic interactions for improved adsorption .

Fluorescent Probes

Coumarin derivatives are widely used as fluorescent tags. The iodine atom’s heavy atom effect may enhance intersystem crossing, making this compound a candidate for phosphorescence-based sensing .

Challenges and Future Directions

Knowledge Gaps

  • Toxicity Profiles: No in vivo data available.

  • Synthetic Scalability: Industrial-scale production methods require optimization.

  • Mechanistic Studies: Target identification remains speculative.

Research Opportunities

  • Radiopharmaceuticals: Utilize iodine-131 for theranostic applications.

  • Polymer Composites: Incorporate into smart materials for environmental monitoring.

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